

Spectroscopic Analysis of 2-Fluoro-4-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Fluoro-4-methylbenzonitrile** (C_8H_6FN), a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Fluoro-4-methylbenzonitrile**. These predictions are derived from the analysis of substituent effects on the benzonitrile core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.5 - 7.6	dd	$J(\text{H,H}) \approx 8.5$, $J(\text{H,F}) \approx 5.5$	1H	H-6
~7.1 - 7.2	d	$J(\text{H,H}) \approx 8.5$	1H	H-5
~7.0 - 7.1	d	$J(\text{H,F}) \approx 8.0$	1H	H-3
~2.4	s	-	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Coupling (J, Hz)	Assignment
~163 (d)	$^1J(\text{C,F}) \approx 250$	C-2
~142 (d)	$^4J(\text{C,F}) \approx 3$	C-4
~134	-	C-6
~128 (d)	$^3J(\text{C,F}) \approx 8$	C-5
~117 (d)	$^2J(\text{C,F}) \approx 20$	C-3
~116	-	-C \equiv N
~105 (d)	$^2J(\text{C,F}) \approx 15$	C-1
~21	-	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2925	Medium-Weak	Aliphatic C-H stretch (-CH ₃)
~2230	Strong	C≡N stretch
~1610, 1500, 1450	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	C-F stretch
~850-800	Strong	C-H out-of-plane bend (trisubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

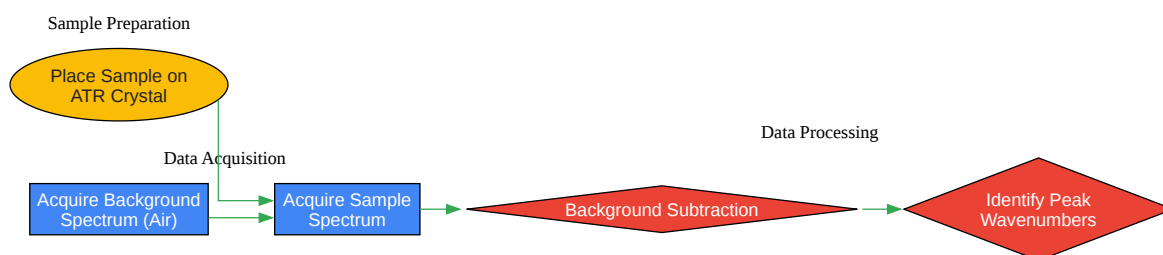
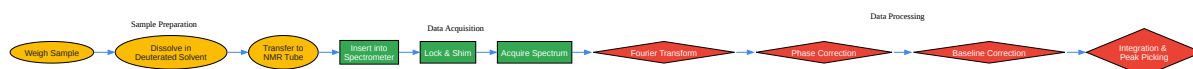
m/z	Relative Abundance	Assignment
135	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M-H] ⁺
116	Low	[M-F] ⁺ (unlikely) or [M-H-HCN] ⁺
108	Moderate	[M-HCN] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)

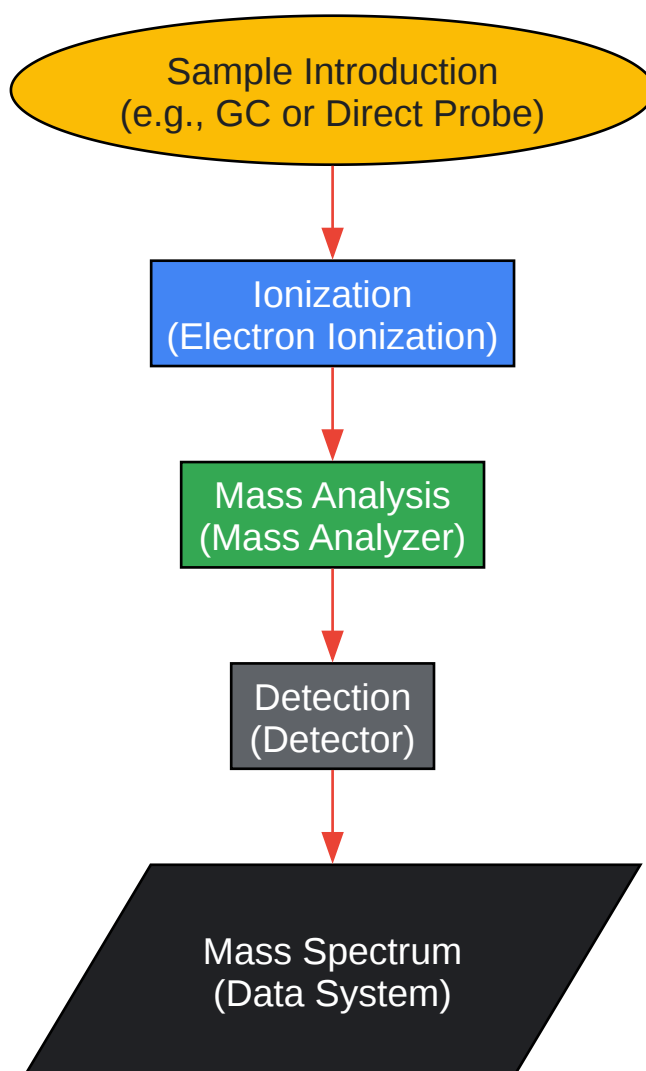
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

A solution of **2-Fluoro-4-methylbenzonitrile** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in a suitable deuterated solvent (e.g., 0.7 mL of CDCl_3) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 or 500 MHz NMR spectrometer.





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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluoro-4-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033328#spectroscopic-data-for-2-fluoro-4-methylbenzonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b033328#spectroscopic-data-for-2-fluoro-4-methylbenzonitrile-nmr-ir-ms)

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